Cycloheptyl (2-bromophenyl)methanol
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Overview
Description
Cycloheptyl (2-bromophenyl)methanol is an organic compound with the molecular formula C14H19BrO It features a cycloheptyl group attached to a (2-bromophenyl)methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl (2-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with 2-bromobenzaldehyde, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, utilizing automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (2-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding cycloheptylphenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Cycloheptyl (2-bromophenyl) ketone.
Reduction: Cycloheptylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl (2-bromophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cycloheptyl (2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)methanol: Lacks the cycloheptyl group, affecting its physical and chemical properties.
Cycloheptyl (4-bromophenyl)methanol:
Uniqueness
Cycloheptyl (2-bromophenyl)methanol is unique due to the presence of both the cycloheptyl and (2-bromophenyl)methanol moieties, which confer distinct structural and chemical properties. This combination allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
(2-bromophenyl)-cycloheptylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEUWWGVHQUVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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